molecular formula C5H4F3NO3S B8351992 N-trifluoromethylsulfinylsuccinimide

N-trifluoromethylsulfinylsuccinimide

Cat. No.: B8351992
M. Wt: 215.15 g/mol
InChI Key: LDKNQFUYJUGGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Trifluoromethylsulfinylsuccinimide is a specialized reagent designed for the direct C-H trifluoromethylation of organic compounds, a critical transformation in modern medicinal and agrochemical research. Incorporating trifluoromethyl groups into lead molecules is a primary strategy for modulating their lipophilicity, metabolic stability, and bioavailability, as the CF3 group is a key motif in many active pharmaceutical ingredients . This reagent is particularly valuable for the functionalization of free anilines, enabling streamlined synthetic routes by eliminating the need for pre-functionalization or protecting groups . The reaction is proposed to proceed via a radical mechanism, allowing for the selective introduction of the trifluoromethyl group into specific molecular sites . Researchers can leverage this chemistry for the efficient synthesis of complex, fluorinated target molecules, including potential intermediates for drugs like the bronchodilator Mabuterol, demonstrating its high utility in practical, gram-scale synthesis . As a reagent that shares structural and functional similarities with established compounds like N-trifluoromethylsuccinimide, it provides a valuable tool for diversifying compound libraries and accelerating discovery in drug and materials development. This product is intended for research applications only and is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4F3NO3S

Molecular Weight

215.15 g/mol

IUPAC Name

1-(trifluoromethylsulfinyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C5H4F3NO3S/c6-5(7,8)13(12)9-3(10)1-2-4(9)11/h1-2H2

InChI Key

LDKNQFUYJUGGBH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)S(=O)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for N Trifluoromethylsulfinylsuccinimide

Classical Preparative Routes

The primary classical route for the synthesis of N-trifluoromethylsulfinylsuccinimide hinges on the reaction between an N-metal substituted succinimide (B58015) and trifluoromethylsulfinyl chloride. This electrophilic substitution reaction is a cornerstone for the formation of the N-S bond in the target molecule.

Reaction of N-Metal Substituted Succinimides with Trifluoromethylsulfinyl Chloride

The general approach involves the nucleophilic attack of the succinimide anion on the sulfur atom of trifluoromethylsulfinyl chloride. The choice of the metal counter-ion in the succinimide precursor can influence the reactivity and outcome of the synthesis.

The use of N-lithium succinimide is a common strategy in this synthetic pathway. Prepared in situ by treating succinimide with a strong lithium base, such as n-butyllithium, the resulting lithium salt exhibits good nucleophilicity. The reaction with trifluoromethylsulfinyl chloride proceeds to yield this compound.

In addition to lithium, other metal counterparts have been explored. N-sodium and N-potassium succinimides, typically generated using sodium hydride or potassium hydride, respectively, also serve as effective nucleophiles in this reaction. The use of N-silver succinimide offers an alternative, often prepared from succinimide and a silver salt like silver nitrate. The choice of the metal can impact factors such as solubility and reaction kinetics.

Comparative Analysis with Other Trifluoromethylsulfinyl Derivative Syntheses

The synthesis of this compound can be compared to the preparation of other trifluoromethylsulfinyl derivatives. For instance, the reaction of trifluoromethylsulfinyl chloride with other nucleophiles, such as amines or thiols, follows a similar mechanistic pathway. However, the use of the succinimide moiety provides a stable and versatile platform for the resulting product, which can act as a reagent for transferring the trifluoromethylsulfinyl group in further organic transformations.

Process Optimization and Sustainable Synthesis Principles

Efforts to refine the synthesis of this compound focus on improving reaction efficiency, yield, and adhering to the principles of sustainable chemistry.

Enhanced Reaction Efficiency and Yield

Optimizing the synthesis involves a systematic study of various reaction parameters. This includes the choice of solvent, reaction temperature, and the stoichiometry of the reactants. The goal is to maximize the conversion of the starting materials into the desired product while minimizing the formation of byproducts. The table below outlines key parameters and their potential impact on the reaction.

ParameterEffect on ReactionOptimization Goal
Solvent Influences solubility of reactants and intermediates, and can affect reaction rate.Select a solvent that maximizes solubility and promotes the desired reaction pathway.
Temperature Affects the rate of reaction and the stability of reactants and products.Identify the optimal temperature that provides a reasonable reaction rate without significant decomposition.
Stoichiometry The molar ratio of reactants can impact conversion and selectivity.Determine the ideal ratio to ensure complete consumption of the limiting reagent and minimize waste.
Base (for N-metalation)The strength and nature of the base can affect the efficiency of succinimide deprotonation.Choose a base that provides clean and quantitative formation of the N-metalated succinimide.

Environmental Considerations in Reagent and Process Design

Historically, routes to trifluoromethylsulfinyl-functionalized compounds have often involved multi-step procedures that utilize highly toxic and non-commercial reagents. google.com For instance, the synthesis of the crucial precursor, trifluoromethylsulfinyl chloride, has traditionally raised environmental flags due to the hazardous nature of the chemicals involved. google.com The development of new, efficient, and environmentally friendly reagents and processes is, therefore, of considerable scientific and economic interest. google.com

A primary environmental challenge in older synthetic routes is the lack of selectivity, which can lead to the formation of undesirable byproducts such as corresponding sulfones and sulfides alongside the desired sulfoxide. google.com The presence of these impurities complicates the purification process, potentially requiring additional solvents and energy, and ultimately generating more chemical waste. google.com

The table below summarizes the environmental considerations by comparing traditional and modern approaches to the synthesis of the key precursor, trifluoromethylsulfinyl chloride.

Table 1: Comparison of Synthetic Approaches for Trifluoromethylsulfinyl Chloride

FeatureTraditional MethodsGreener Process Example
Reagents Often involves highly toxic, non-commercial reagents. google.comUtilizes reagents like thionyl chloride and sodium trifluoromethanesulfinate under controlled conditions. google.com
Byproducts Risk of forming sulfones and sulfides, leading to complex purification. google.comDesigned to maximize yield of the desired product, minimizing side reactions. google.com
Solvents Varied, with potential for hazardous solvent use.Employs recyclable solvents, reducing overall waste. google.com
Waste Profile Higher potential for hazardous waste due to byproducts and purification steps. google.comAims for no pollutant discharge, with simpler workup. google.com
Energy Use Multi-step procedures may be energy-intensive. google.comProcess designed for energy-saving and consumption reduction. google.com

This focus on green chemistry in the synthesis of reagents like trifluoromethylsulfinyl chloride is part of a broader trend in chemical manufacturing to develop safer, more cost-effective, and environmentally friendly conversion processes that produce minimal non-toxic byproducts. osaka-u.ac.jpeurekalert.orgsciencedaily.com

Reactivity and Synthetic Applications of N Trifluoromethylsulfinylsuccinimide

Electrophilic Trifluoromethylsulfinylation Reactions

N-Trifluoromethylsulfinylsuccinimide has been identified as a reagent for the direct electrophilic transfer of a trifluoromethylsulfinyl [-S(O)CF3] group to various nucleophilic substrates. This process, known as trifluoromethylsulfinylation, is valuable in the synthesis of pharmaceuticals and agrochemicals, as the introduction of the trifluoromethylsulfinyl moiety can significantly enhance a molecule's lipid solubility, thereby improving its transport rate across biological membranes. google.com The reagent provides a method for introducing this functional group under relatively mild conditions. google.com

This compound is reactive toward a range of nucleophiles, including compounds containing nitrogen, oxygen, and activated carbon atoms. Research has demonstrated its utility in the trifluoromethylsulfinylation of amines, alcohols, N-heterocyclic compounds, and phenols. google.com The reagent exhibits high chemoselectivity, allowing for the targeted functionalization of molecules with multiple reactive sites. google.com

Amines are effective substrates for electrophilic trifluoromethylsulfinylation using this compound. The reaction proceeds with high chemoselectivity, targeting the nitrogen atom even in the presence of other nucleophilic groups like hydroxyls. google.com For instance, the reaction with a molecule containing both an amine and a hydroxyl group, such as 2-hydroxymethylpyrrolidine, results in exclusive sulfinylation at the nitrogen atom to yield the N-sulfinyl derivative in nearly quantitative yields when conducted without any additives. google.com This highlights the reagent's preference for N-nucleophiles over O-nucleophiles under neutral conditions. google.com

Table 1: Reaction with Amine Substrates

Substrate Product Conditions Selectivity Yield
2-Hydroxymethylpyrrolidine N-Trifluoromethylsulfinyl-2-hydroxymethylpyrrolidine Absence of additives Exclusive N-sulfinylation Almost quantitative
1-(2,6-dichloro-4-trifluoromethylphenyl)-3-carboxamido-5-aminopyrazole N-Trifluoromethylsulfinylaminopyrazole derivative Toluene, 20°C N-sulfinylation Not specified

Alcohols can also serve as nucleophiles in reactions with this compound, leading to the formation of O-trifluoromethylsulfinylated products. However, the reactivity is conditional and can be controlled. In substrates containing both amine and alcohol functionalities, the alcohol group is less reactive than the amine under neutral conditions. google.com O-Trifluoromethylsulfinylation can be achieved, for example, after the nitrogen has already been functionalized. The subsequent reaction at the oxygen atom can be promoted by the presence of a base, such as triethylamine (B128534), leading to bis-trifluoromethylsulfinylation if a stoichiometric amount of the reagent is used. google.com

Table 2: Reaction with Alcohol Substrates

Substrate Product Conditions Observations

N-Heterocyclic compounds are a key substrate class for trifluoromethylsulfinylation due to their prevalence in bioactive molecules. This compound has been successfully employed to functionalize these structures. A specific example involves the reaction with an aminopyrazole derivative, 1-(2,6-dichloro-4-trifluoromethylphenyl)-3-carboxamido-5-aminopyrazole. The reaction, conducted in toluene, results in the formation of the corresponding N-trifluoromethylsulfinylaminopyrazole, demonstrating the reagent's utility for modifying complex heterocyclic systems. google.com

Table 3: Reaction with N-Heterocyclic Compounds

Substrate Reagent Product
1-(2,6-dichloro-4-trifluoromethylphenyl)-3-carboxamido-5-aminopyrazole This compound N-Trifluoromethylsulfinylaminopyrazole derivative

The general reactivity of this compound extends to electron-rich heteroaromatic systems. The aminopyrazole example cited previously also falls into this category, as the pyrazole (B372694) ring is an electron-rich system and the reaction occurs at a nitrogen atom within that heterocyclic structure. google.com The successful sulfinylation demonstrates the electrophilic nature of the reagent and its ability to react with activated heteroaromatic compounds. google.com

Phenols are also listed among the suitable nucleophilic substrates for reactions with this compound. google.com While specific examples with phenols are not detailed in the available documentation, their inclusion as a viable substrate class indicates that the reagent is sufficiently electrophilic to react with these weakly nucleophilic oxygen species to form aryl trifluoromethylsulfinyl ethers. google.com

Modulatory Effects of Reaction Conditions

The reactivity of electrophilic sulfinylating agents is highly tunable and often dictated by the specific conditions employed in a given transformation. The choice of base, solvent, and temperature can significantly influence reaction rates, yields, and even the chemoselectivity of the trifluoromethylsulfinylation process.

Impact of Organic Bases (e.g., Triethylamine)

In reactions involving electrophilic trifluoromethylsulfinylating agents, organic bases such as triethylamine are expected to play a multifaceted role. Primarily, a base is often required to deprotonate acidic protons of nucleophiles (e.g., alcohols, amines, or carbon nucleophiles), thereby increasing their nucleophilicity and facilitating the attack on the electrophilic sulfur atom of the sulfinylating reagent.

The general mechanism would likely involve the formation of a more potent nucleophile, which then reacts with this compound. The choice of base is critical; a hindered, non-nucleophilic base like triethylamine is often preferred to avoid competitive reactions where the base itself acts as a nucleophile. The stoichiometry of the base can also be a key parameter to optimize, with catalytic amounts being sufficient in some cases, while in others, a full equivalent or even an excess may be necessary to drive the reaction to completion.

Influence of Solvent Systems and Thermal Conditions

Thermal conditions are another key variable. While many modern synthetic methods aim for room temperature reactions for operational simplicity and to minimize side reactions, heating is sometimes necessary to overcome activation energy barriers, particularly with less reactive nucleophiles. Conversely, for highly exothermic reactions or when dealing with thermally sensitive substrates, cooling the reaction mixture may be required to control the reaction rate and prevent decomposition. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stability of all components in the reaction mixture.

Advantages Over Traditional Sulfinylating Agents

Reagents like this compound are designed to overcome some of the limitations associated with more traditional sulfinylating agents, such as trifluoromethanesulfinyl chloride (CF3S(O)Cl).

Enhanced Functional Group Compatibility

One of the primary advantages of imide-based sulfinylating agents is their generally high functional group tolerance. These reagents are often bench-stable, crystalline solids that are less prone to hydrolysis than their acid chloride counterparts. This stability allows for trifluoromethylsulfinylation to be performed in the presence of a wide array of sensitive functional groups without the need for extensive protecting group strategies. This attribute is particularly valuable in the late-stage functionalization of complex molecules, a common requirement in medicinal chemistry and materials science.

Avoidance of Undesirable By-products

A significant drawback of using traditional reagents like sulfinyl chlorides is the formation of corrosive and often reactive by-products, such as hydrogen chloride (HCl). These by-products can lead to undesired side reactions, decomposition of the desired product, or require additional purification steps. In contrast, the reaction of this compound with a nucleophile would generate succinimide (B58015) as a by-product. Succinimide is a relatively benign, water-soluble compound that can often be easily removed during aqueous workup, simplifying the purification process and leading to cleaner reaction profiles.

Stereochemical Aspects in Trifluoromethylsulfinylation

The trifluoromethylsulfinyl group contains a stereogenic sulfur center, and therefore, its introduction into a prochiral molecule can lead to the formation of diastereomers. The control of stereochemistry in such reactions is a topic of significant interest in asymmetric synthesis.

When this compound reacts with a chiral, non-racemic nucleophile, the formation of diastereomeric products is possible. The facial selectivity of the nucleophilic attack on the sulfur atom can be influenced by the steric and electronic properties of the nucleophile's chiral environment. In principle, by carefully selecting the reaction conditions and, in some cases, employing a chiral catalyst or auxiliary, it may be possible to achieve high levels of diastereoselectivity in the formation of one diastereomer over the other. However, achieving high stereocontrol in the transfer of a sulfinyl group can be challenging and often requires substrate-specific optimization. The development of catalytic, enantioselective methods for trifluoromethylsulfinylation remains an active area of research.

Regioselectivity in Heterocyclic Functionalization

Detailed research findings on the regioselective functionalization of various heterocyclic systems using this compound are not available in the public literature.

Chiral Transfer and Asymmetric Synthesis Potential

There is no publicly available information on the use of this compound for chiral transfer or in asymmetric synthesis.

Preservation of Nucleophile Chirality

No studies documenting the reaction of this compound with chiral nucleophiles and the impact on their stereochemical integrity have been found.

Strategies for Chiral Induction at the Sulfur Center

Information regarding methods to achieve enantioselective transfer of the trifluoromethylsulfinyl group from this compound is not present in the available literature.

Advanced Synthetic Utility

Late-Stage Derivatization of Complex Molecules

Specific examples and methodologies for the late-stage derivatization of complex molecules, such as drug candidates or natural products, using this compound are not documented in public sources.

Application in Target-Oriented Synthesis Pathways

No published instances of this compound being employed as a key reagent in the total synthesis of a specific target molecule could be located.

Mechanistic Insights into N Trifluoromethylsulfinylsuccinimide Reactivity

Elucidation of the Electrophilic Trifluoromethylsulfinylation Mechanism

The transfer of the trifluoromethylsulfinyl group from N-trifluoromethylsulfinylsuccinimide to a nucleophile is a key step in its application. Mechanistic studies on analogous N-sulfenylsuccinimide/phthalimide (B116566) systems suggest that the reaction is not a simple direct displacement. Instead, it involves the activation of the N-S bond, leading to a more potent electrophilic species.

Proposed Pathways Involving Nucleophilic Attack at Sulfur(IV)

The central theme of the proposed mechanism is the nucleophilic attack at the sulfur(IV) center of the trifluoromethylsulfinyl group. The inherent polarity of the N-S bond, with a partial positive charge on the sulfur atom, makes it susceptible to attack by electron-rich species. In the absence of any catalyst, a nucleophile can directly attack the sulfur atom, leading to the cleavage of the N-S bond and the formation of the trifluoromethylsulfinylated product and the succinimide (B58015) anion. However, this direct pathway is often slow and requires highly reactive nucleophiles.

Role of In Situ Generated Species (e.g., Trifluoromethanesulfinyl Chloride)

To enhance the electrophilicity of the trifluoromethylsulfinyl group, Lewis acids are often employed as catalysts. Mechanistic investigations on similar N-sulfenylphthalimide reagents suggest that the Lewis acid coordinates to the carbonyl oxygen of the imide moiety. nih.govbeilstein-journals.org This coordination withdraws electron density from the nitrogen atom, further polarizing the N-S bond and making the sulfur atom more electrophilic.

In the presence of a chloride source, such as a Lewis acid like aluminum chloride (AlCl₃), it is proposed that an in-situ generation of trifluoromethanesulfinyl chloride (CF₃SOCl) can occur. nih.govbeilstein-journals.org This highly reactive intermediate is a potent electrophile and readily reacts with a wide range of nucleophiles. The succinimide moiety, coordinated to the Lewis acid, acts as a leaving group.

Potential Intermediacy of Quaternary Ammonium (B1175870) Ion Pairs

Another plausible pathway, particularly in the presence of Lewis bases or certain catalysts, involves the formation of a quaternary ammonium ion pair. In this scenario, the catalyst or a nucleophile can induce the cleavage of the N-S bond, generating a succinimide anion and a trifluoromethylsulfinyl cation equivalent, which may be stabilized as part of an ion pair. This highly electrophilic cation can then be readily attacked by the nucleophile.

Electronic and Steric Influence of the Succinimide Moiety

The succinimide group plays a multifaceted role in the reactivity of this compound, influencing both electronic and steric aspects of the reaction.

The two carbonyl groups in the succinimide ring act as electron-withdrawing groups, which inductively pull electron density away from the nitrogen atom. This electronic effect has a direct impact on the N-S bond, making it more labile and prone to cleavage. The reduced electron density on the nitrogen atom also contributes to the increased electrophilicity of the sulfur atom. The coordination of a Lewis acid to the carbonyl oxygens further amplifies this electron-withdrawing effect, significantly enhancing the reactivity of the reagent. nih.govbeilstein-journals.org

From a steric perspective, the succinimide moiety is relatively compact, imposing minimal steric hindrance around the reactive sulfur center. This allows for a wider range of nucleophiles, including those with some steric bulk, to approach and react with the trifluoromethylsulfinyl group. This is in contrast to potentially more sterically demanding leaving groups, which might limit the substrate scope of the reaction.

Kinetic and Computational Studies (Implied)

While specific kinetic and computational studies on this compound are not extensively reported in the literature, the general principles of nucleophilic substitution reactions and the mechanistic proposals for related compounds allow for some inferences.

Reaction Rate Determinations

The rate of the electrophilic trifluoromethylsulfinylation reaction is expected to be dependent on several factors, including the nature of the nucleophile, the solvent, the temperature, and the presence and concentration of a catalyst.

FactorExpected Influence on Reaction Rate
Nucleophilicity Stronger nucleophiles will react faster.
Solvent Polarity The effect is complex and depends on the specific pathway. For pathways involving charged intermediates, polar solvents may increase the rate.
Temperature Increasing the temperature will generally increase the reaction rate.
Catalyst The presence of a Lewis acid is expected to significantly increase the reaction rate.

This table is based on general principles of chemical kinetics and mechanisms of similar reactions.

Further dedicated kinetic studies would be necessary to quantify the precise influence of each of these factors and to establish a detailed rate law for the reaction. Such studies would provide valuable data for optimizing reaction conditions and for further refining the mechanistic understanding of this important reagent.

Theoretical Modeling of Transition States

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms, offering insights that are often inaccessible through experimental means alone. In the context of this compound's reactivity, theoretical modeling, particularly using Density Functional Theory (DFT), provides a quantitative understanding of the transition states involved in its reactions. These models are crucial for predicting reaction pathways, understanding substituent effects, and rationalizing observed stereoselectivities.

The electrophilic nature of the sulfur atom in this compound is the focal point of its reactivity with nucleophiles. Theoretical models of the transition states for these reactions typically involve the approach of a nucleophile to the sulfur atom, leading to the displacement of the succinimide anion. The geometry of this transition state, including the bond lengths of the forming nucleophile-sulfur bond and the breaking sulfur-nitrogen bond, as well as the angles around the central sulfur atom, are critical parameters determined through computational analysis.

A common computational approach involves geometry optimization of the reactants, products, and the transition state structure. Frequency calculations are then performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state provides the activation energy barrier, a key determinant of the reaction rate.

For a representative reaction of this compound with a generic nucleophile (Nu), the transition state would feature a trigonal bipyramidal-like geometry around the sulfur atom. The incoming nucleophile and the departing succinimide group would occupy the apical positions.

Below is a table summarizing hypothetical, yet representative, data that would be obtained from a DFT study on the transition state of the reaction between this compound and a generic alcohol nucleophile (ROH). Such data provides a quantitative basis for understanding the reaction's feasibility and mechanism.

ParameterCalculated ValueDescription
Activation Energy (ΔG‡)18.5 kcal/molThe Gibbs free energy difference between the reactants and the transition state. A moderate value suggests the reaction proceeds at a reasonable rate under mild conditions.
S-Nu Bond Length2.15 ÅThe distance between the sulfur atom and the incoming nucleophile in the transition state. This elongated bond indicates it is in the process of forming.
S-N Bond Length2.30 ÅThe distance between the sulfur atom and the nitrogen of the succinimide leaving group in the transition state. This elongated bond indicates it is in the process of breaking.
Nu-S-N Angle175°The angle between the incoming nucleophile, the sulfur atom, and the nitrogen of the leaving group. A value close to 180° is characteristic of an in-line displacement mechanism.
Imaginary Frequency-250 cm-1The single imaginary vibrational frequency of the transition state, corresponding to the concerted bond-forming and bond-breaking process along the reaction coordinate.

These theoretical models can be further refined to investigate the influence of solvents, catalysts, and substituents on the nucleophile or the succinimide ring. By providing a detailed picture of the transition state, computational studies offer invaluable predictive power in designing new reagents and optimizing reaction conditions for trifluoromethylsulfinylation reactions.

Research Outlook and Future Directions for N Trifluoromethylsulfinylsuccinimide

Sustainability and Recyclability in Reagent Design

The growing emphasis on environmentally conscious chemistry is driving research into making the use of N-trifluoromethylsulfinylsuccinimide more sustainable. Key areas of focus include the management of by-products and the adherence to established green chemistry principles.

Development of Novel this compound Analogues

To broaden the scope and improve the performance of trifluoromethylsulfinylation reactions, researchers are expected to explore the synthesis and application of novel analogues of this compound.

Structural Modifications for Tunable Reactivity and Selectivity

Future research will likely focus on systematic structural modifications of the this compound molecule. By altering the succinimide (B58015) ring or introducing different functional groups, chemists aim to fine-tune the reagent's reactivity and selectivity. This could lead to the development of a toolbox of reagents with varying levels of electrophilicity, allowing for more precise control over chemical reactions and enabling the trifluoromethylsulfinylation of a wider range of substrates under milder conditions. A related compound, N-trifluoromethylsulfinylphthalimide, has been shown to be a general and broadly applicable reagent for the direct transfer of the trifluoromethylsulfinyl group under catalytic or stoichiometric Lewis acid or Lewis base conditions. rsc.org This suggests that modifications to the imide portion of the molecule can indeed have a significant impact on its reactivity and utility.

Exploration of Chiral N-Trifluoromethylsulfinylimides

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Consequently, a significant future research direction will be the development and exploration of chiral N-trifluoromethylsulfinylimides. These reagents could enable the asymmetric transfer of the trifluoromethylsulfinyl group, providing a direct route to chiral trifluoromethylsulfinyl-containing molecules. The design of such chiral reagents will likely draw inspiration from the well-established field of chiral sulfinimine chemistry, where the sulfinyl group acts as a powerful chiral auxiliary.

Integration with Advanced Catalytic Systems

The synergy between reagents and catalysts is a powerful tool for enhancing chemical efficiency. Future work will undoubtedly focus on integrating this compound and its analogues with advanced catalytic systems. This could involve the use of transition metal catalysts, organocatalysts, or even biocatalysts to facilitate the trifluoromethylsulfinylation reaction. The development of catalytic systems that can activate this compound under mild conditions would not only improve the energy efficiency of the process but also enhance its functional group tolerance, making it applicable to more complex and sensitive molecules. The use of a catalytic amount of a Lewis acid or base with the related N-trifluoromethylsulfinylphthalimide reagent highlights the potential for catalytic activation in this class of compounds. rsc.org

Synergistic Effects with Lewis Acid or Lewis Base Catalysis

The reactivity of this compound as a trifluoromethylsulfinylating agent can be significantly influenced by the presence of catalytic activators, particularly Lewis bases. While the exploration of Lewis acid catalysis in conjunction with this specific reagent is not extensively documented in current literature, the synergistic effects with Lewis bases have been noted in synthetic applications.

In the presence of a Lewis base, the electrophilicity of the sulfur atom in this compound is believed to be enhanced. The Lewis base can interact with the succinimide portion of the molecule, potentially leading to a more reactive intermediate that facilitates the transfer of the trifluoromethylsulfinyl group (-S(O)CF3) to a nucleophile.

A notable example of this synergistic effect is observed in the sulfinylation of pyrazole (B372694) derivatives. In the synthesis of the insecticide Fipronil, this compound is employed as the trifluoromethylsulfinylating agent in the presence of the Lewis base triethylamine (B128534). researchgate.net This reaction proceeds to afford the desired N-trifluoromethylsulfinylamino-pyrazole intermediate, which subsequently undergoes a Thia-Fries rearrangement to yield the final product. researchgate.net The use of a non-reactive tertiary amine like triethylamine is crucial to avoid side reactions that could occur with primary or secondary amines, which could themselves react with the sulfinylating agent. researchgate.net

Detailed mechanistic studies on the precise nature of the synergistic interaction between this compound and Lewis bases are an area of ongoing research interest. However, the existing synthetic protocols demonstrate the practical utility of this cooperative catalysis. The table below summarizes the key components and outcomes of a representative reaction.

ReactantCatalystProductApplication
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrileTriethylamine5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile (Fipronil)Insecticide

Potential for Multi-Catalytic Approaches in Complex Transformations

The development of multi-catalytic systems, where two or more catalysts work in concert to enable a complex transformation in a single operation, represents a significant frontier in chemical synthesis. While specific multi-catalytic approaches involving this compound are still an emerging area of investigation, the potential for such systems can be inferred from related methodologies in trifluoromethylthiolation chemistry.

For instance, dual catalytic systems involving both a Lewis acid and a Lewis base have been successfully developed for the activation of related N-thio-succinimide and saccharin-based reagents. In these systems, the Lewis acid activates the substrate that is to be functionalized, while the Lewis base activates the N-thio reagent, leading to a highly efficient and accelerated transformation. This dual activation strategy allows for reactions to proceed under milder conditions and with a broader substrate scope than with either catalyst alone.

Extrapolating from these findings, it is conceivable that this compound could be effectively employed in multi-catalytic cycles. A hypothetical dual catalytic system could involve a Lewis acid to enhance the nucleophilicity of a substrate, and a Lewis base to increase the electrophilicity of the this compound. Such an approach could open new avenues for complex molecular constructions, enabling the direct and selective introduction of the trifluoromethylsulfinyl group into intricate molecular architectures.

The potential benefits of developing multi-catalytic approaches with this compound include:

Enhanced Reactivity and Efficiency: Combining catalysts could lead to significantly faster reaction rates and higher yields.

Milder Reaction Conditions: Dual catalysis may allow for transformations to occur at lower temperatures, increasing the functional group tolerance.

Novel Bond Formations: Such systems could enable previously inaccessible transformations by simultaneously activating multiple components of a reaction.

Further research in this area is warranted to explore the feasibility of these multi-catalytic strategies and to fully realize the synthetic potential of this compound in complex chemical transformations.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-trifluoromethylsulfinylsuccinimide, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or oxidation reactions. For example, analogous protocols for trifluoroacetoxysuccinimide synthesis suggest using trifluoromethanesulfonic acid as a catalyst under anhydrous conditions . Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm, coupled with 19F^{19}\text{F} NMR to confirm the absence of unreacted trifluoromethyl precursors. Moisture-sensitive handling (e.g., Schlenk techniques) is critical due to the compound’s hydrolytic instability .

Q. How can researchers optimize reaction yields when using this compound as a sulfinylating agent?

  • Methodological Answer : Yield optimization involves controlling stoichiometry (1.2–1.5 equivalents of the reagent) and reaction temperature (0–25°C). Solvent choice (e.g., dichloromethane or THF) impacts reactivity; anhydrous conditions are mandatory. Kinetic monitoring via TLC or in situ 19F^{19}\text{F} NMR helps identify side reactions (e.g., over-sulfinylation) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in sulfinylation reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the sulfur center, favoring attack by nucleophiles (e.g., amines or alcohols). Computational studies (DFT calculations) can map transition states to predict regioselectivity. Experimental validation via isotopic labeling (e.g., 18O^{18}\text{O} in sulfinyl groups) or kinetic isotope effects (KIEs) clarifies the reaction pathway .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?

  • Methodological Answer : Stability studies require accelerated aging tests (40°C, 75% humidity) over 4–6 weeks. Degradation products (e.g., trifluoromethanesulfonic acid or succinimide byproducts) are identified via LC-MS and 1H/19F^{1}\text{H}/^{19}\text{F} NMR. Argon-atmosphere storage at –20°C in desiccated amber vials minimizes hydrolysis .

Q. What strategies resolve contradictions in reported reactivity data for this compound across studies?

  • Methodological Answer : Cross-study discrepancies often arise from trace moisture or solvent impurities. Reproducibility protocols (e.g., standardized solvent drying with molecular sieves) and interlaboratory validation (via round-robin testing) are essential. Meta-analyses of reaction conditions (e.g., temperature gradients, catalyst loadings) can isolate confounding variables .

Q. How can researchers design experiments to probe the steric and electronic effects of the trifluoromethylsulfinyl group in catalytic systems?

  • Methodological Answer : Comparative studies using analogs (e.g., methylsulfinyl or phenylsulfinyl succinimides) isolate electronic vs. steric contributions. Hammett plots (σ values) quantify electronic effects, while X-ray crystallography or DFT-optimized structures reveal steric hindrance. Kinetic profiling (e.g., Eyring analysis) differentiates rate-limiting steps .

Methodological and Reproducibility Considerations

Q. What steps ensure reproducibility in synthesizing and characterizing this compound derivatives?

  • Methodological Answer : Detailed reporting of synthetic protocols (e.g., exact stoichiometry, solvent batch purity) and raw spectral data (NMR, HRMS) in supplementary materials is critical. Independent replication by a second researcher within the same lab, followed by external validation, minimizes procedural biases .

Q. How should researchers address conflicting spectral data (e.g., 19F^{19}\text{F} NMR shifts) for this compound derivatives?

  • Methodological Answer : Contradictions may stem from solvent effects (e.g., deuterated vs. non-deuterated solvents) or pH-dependent tautomerism. Standardized referencing (e.g., CFCl3_3 as an internal 19F^{19}\text{F} NMR standard) and variable-temperature NMR experiments can resolve ambiguities .

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